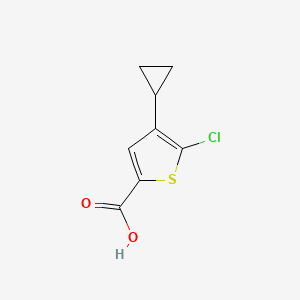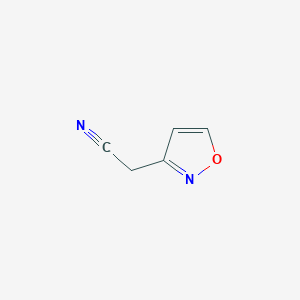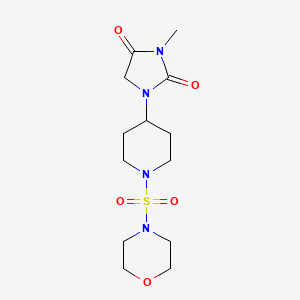
3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound . It’s important to note that the piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15N3O2.ClH/c1-12-8(13)7(11-9(12)14)6-2-4-10-5-3-6;/h6-7,10H,2-5H2,1H3,(H,11,14);1H . This indicates the molecular structure of the compound.
Scientific Research Applications
Anticancer Activity
Compounds derived from the condensation of iminodiacetic acid with various amines, including morpholine, have shown good anticancer activity against multiple cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells. This demonstrates the potential utility of similar compounds in the development of anticancer therapies (Kumar et al., 2013).
Biodynamic Agents
The synthesis of novel imidazo[1,2-b]isoxazoles and their Mannich bases, incorporating morpholine, highlights the potential of these compounds as biodynamic agents, suggesting possible applications in medicinal chemistry for drug development (Rajanarendar et al., 2015).
Polycyclic Imidazolidinones Synthesis
A study on the synthesis of polycyclic imidazolidinone derivatives through redox-annulations using morpholine among other cyclic secondary amines, indicates these compounds' relevance in synthetic organic chemistry, possibly extending to pharmaceutical applications (Zhu et al., 2017).
Histamine H3 Antagonists
Research into 4-phenoxypiperidines, incorporating elements structurally related to morpholine, demonstrated potent H3 receptor antagonist activity. This suggests potential applications in treating disorders associated with histamine activity, such as sleep disorders (Dvorak et al., 2005).
Antioxidant Evaluation
A study on the synthesis of pyrazolopyridine derivatives involving morpholine showed that some compounds exhibited promising antioxidant activities. This suggests their potential utility in developing treatments or supplements to mitigate oxidative stress (Gouda, 2012).
Properties
IUPAC Name |
3-methyl-1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-12(18)10-17(13(14)19)11-2-4-15(5-3-11)23(20,21)16-6-8-22-9-7-16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGVFOSPKYMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
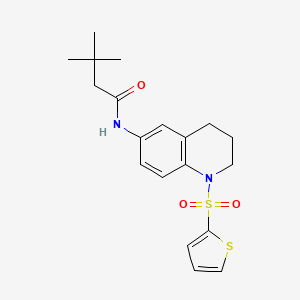
![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)
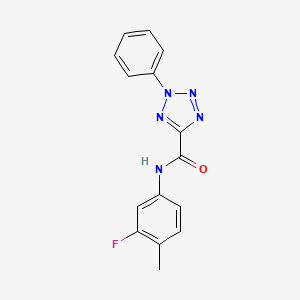
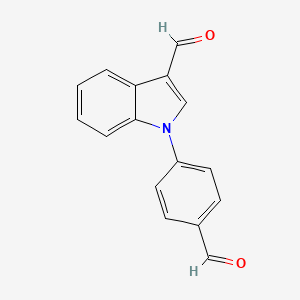
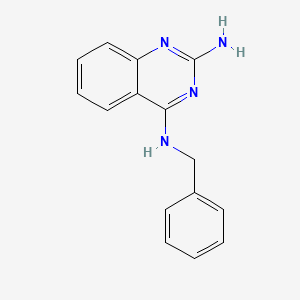
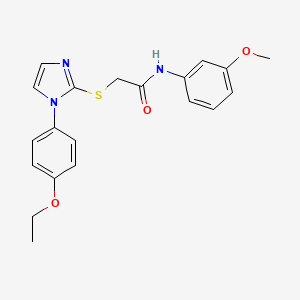
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)
![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)
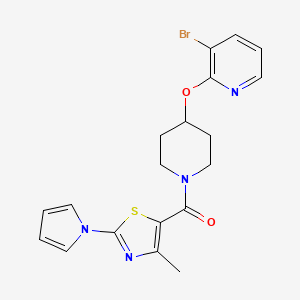
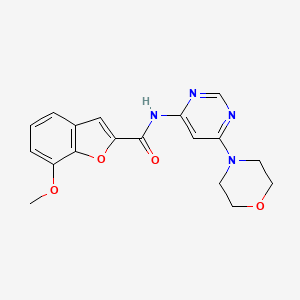
![2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2610236.png)
